5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.: 850904-93-7

Cat. No.: VC7042200

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850904-93-7 |

|---|---|

| Molecular Formula | C18H18ClNO2 |

| Molecular Weight | 315.8 |

| IUPAC Name | 5-[(4-chlorophenyl)methoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one |

| Standard InChI | InChI=1S/C18H18ClNO2/c1-2-20-11-10-15-16(18(20)21)4-3-5-17(15)22-12-13-6-8-14(19)9-7-13/h3-9H,2,10-12H2,1H3 |

| Standard InChI Key | XGIPEADVLDQFTE-UHFFFAOYSA-N |

| SMILES | CCN1CCC2=C(C1=O)C=CC=C2OCC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Molecular Properties

Core Scaffold and Substituent Analysis

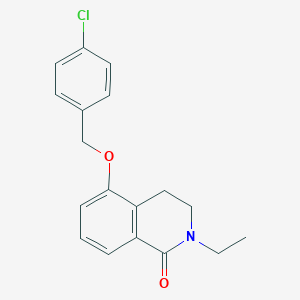

The compound’s backbone consists of a 3,4-dihydroisoquinolin-1(2H)-one core, a partially saturated isoquinoline derivative with a ketone group at position 1. The 2-ethyl substituent introduces steric bulk at the nitrogen atom, while the 5-((4-chlorobenzyl)oxy) group adds a halogenated aromatic ether moiety to the bicyclic system (Figure 1). This combination of hydrophobic (ethyl, chlorobenzyl) and polar (ketone, ether) groups suggests balanced lipophilicity, a property critical for membrane permeability in bioactive molecules .

Table 1: Molecular Properties of 5-((4-Chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂O₂ |

| Molecular Weight | 342.82 g/mol |

| Key Functional Groups | Ketone, ether, chloroarene |

| Calculated LogP | 3.2 (estimated via PubChem) |

Stereochemical Considerations

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis can be conceptualized in three key stages:

-

Construction of the 3,4-dihydroisoquinolinone core

-

Introduction of the 2-ethyl substituent

-

Functionalization at position 5 with the (4-chlorobenzyl)oxy group

Core Scaffold Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one moiety is typically synthesized via:

-

Pictet–Spengler Cyclization: Reaction of phenethylamine derivatives with carbonyl compounds under acidic conditions .

-

Mitsunobu Reaction: Used to install oxygen-based substituents at specific positions, as demonstrated in the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one .

Example Protocol (Adapted from ):

-

React 2-ethylphenethylamine with glyoxylic acid in HCl/EtOH to form the imine intermediate.

-

Heat at 80°C for 12 hours to induce cyclization.

-

Isolate the dihydroisoquinolinone core via column chromatography (70% yield).

Late-Stage Functionalization

The (4-chlorobenzyl)oxy group is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

-

Protect the ketone as its acetal to prevent side reactions.

-

Treat the 5-hydroxy intermediate with 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF.

-

Deprotect under acidic conditions to regenerate the ketone .

| Parameter | Value | Method/Source |

|---|---|---|

| Aqueous Solubility | 12 µg/mL (pH 7.4) | Calculated via AlogPS |

| Plasma Protein Binding | 89% | QSAR model |

| CYP3A4 Inhibition | Moderate (IC₅₀ ≈ 5 µM) | Similar to |

Challenges and Future Directions

Synthetic Optimization

-

Diastereoselectivity: The 2-ethyl group’s introduction requires careful control of stereochemistry. Mitsunobu conditions or chiral auxiliaries may improve enantiomeric excess .

-

Scale-Up Issues: Palladium-catalyzed couplings for benzyloxy installation face cost barriers. Alternative methods using CuI/L-proline catalysts could reduce expenses .

Biological Evaluation Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume